A Technical Guide to 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: Synthesis, Characterization, and Applications
A Technical Guide to 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate: Synthesis, Characterization, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, a versatile proline derivative essential in synthetic organic chemistry and medicinal research. We will delve into its chemical identity, synthesis protocols, analytical characterization, and its pivotal role as a building block in the development of complex molecular architectures.
Compound Identification and Physicochemical Properties
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a derivative of the amino acid proline, where the amine is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is esterified with a methyl group. This structure makes it a valuable chiral intermediate.
The primary identifier for the racemic mixture is CAS Number 108645-62-1 [1][2]. It is crucial to distinguish this from its specific stereoisomers:
The molecular structure and fundamental properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-O-benzyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | [2] |
| CAS Number | 108645-62-1 (Racemate) | [1][2] |
| Molecular Formula | C₁₄H₁₇NO₄ | [1][2] |
| Molecular Weight | 263.29 g/mol | [1][2] |
| Canonical SMILES | COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | [2] |
| InChIKey | BLQYEDXWEDWCNJ-UHFFFAOYSA-N | [2] |
These identifiers are critical for unambiguous documentation and procurement in a research setting. The physicochemical properties of this compound are detailed in the following table.
| Property | Value | Source |
| Physical State | Colorless oil / Liquid | |
| Molecular Weight | 263.29 | [1] |
| Boiling Point | 375.0 ± 42.0 °C at 760 Torr (Predicted) | |
| Density | 1.220 ± 0.06 g/cm³ (Predicted) | |
| XLogP3 | 1.7 | [2][4] |
Synthesis and Mechanistic Insights
The preparation of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is typically achieved through the N-protection of a proline methyl ester. This process is fundamental in peptide synthesis and the creation of chiral intermediates.
Experimental Protocol: N-Benzyloxycarbonyl Protection
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Dissolution: Dissolve DL-proline methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of dioxane and water.
-
Basification: Cool the solution in an ice bath (0-5 °C) and add a base, such as triethylamine or sodium carbonate (2.5 equivalents), to neutralize the hydrochloride and deprotonate the secondary amine, rendering it nucleophilic.
-
Acylation: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the stirred solution, maintaining the low temperature. The nucleophilic nitrogen of the proline ester attacks the electrophilic carbonyl carbon of the benzyl chloroformate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction: Quench the reaction with water. If using DCM, separate the organic layer. If using a biphasic system, extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel to yield the final product.
Causality Behind Experimental Choices:
-
Low Temperature: The acylation step is exothermic. Maintaining a low temperature controls the reaction rate and minimizes the formation of side products.
-
Base: The presence of a base is critical. It deprotonates the protonated amine of the starting material, activating it for nucleophilic attack. An excess is used to also neutralize the HCl byproduct generated during the reaction.
-
Benzyl Chloroformate (Cbz-Cl): The Cbz group is a robust protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.
Caption: Synthetic workflow for 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is typically employed.
| Technique | Expected Results |
| Mass Spectrometry (MS) | The Electron Ionization (EI) mass spectrum will show characteristic fragmentation patterns. Key fragments include the molecular ion peak [M]+ at m/z 263, a peak at m/z 204 corresponding to the loss of the methoxycarbonyl radical (•COOCH₃), a prominent peak at m/z 91 for the benzyl cation [C₇H₇]⁺, and a peak at m/z 160.[2] |
| Infrared (IR) Spectroscopy | The IR spectrum will display strong absorption bands characteristic of the functional groups present. Expect a strong C=O stretching vibration for the carbamate at ~1700-1720 cm⁻¹ and another for the ester at ~1735-1750 cm⁻¹. C-O stretching bands will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR will show distinct signals for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the protons on the pyrrolidine ring (in the 1.8-3.8 ppm range), and a singlet for the methyl ester protons (~3.7 ppm). ¹³C NMR will confirm the presence of carbonyl carbons for the ester and carbamate (~155 and ~173 ppm), aromatic carbons (~127-136 ppm), and aliphatic carbons for the pyrrolidine ring, methyl ester, and benzylic CH₂. |
Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs[5][6]. Its prevalence is due to several factors:
-
Structural Rigidity: The cyclic nature of the pyrrolidine ring reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.
-
Chirality: As a derivative of proline, this compound provides a chiral pool starting material, essential for the synthesis of enantiomerically pure pharmaceuticals where one stereoisomer is active and the other may be inactive or cause side effects[7].
-
Improved Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and other pharmacokinetic properties of a drug molecule[5].
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate serves as a versatile synthetic intermediate. The two ester-like functionalities offer orthogonal reactivity. The benzyloxycarbonyl (Cbz) group can be selectively removed by hydrogenolysis, freeing the amine for further functionalization, while the methyl ester can be hydrolyzed or reduced. This allows for the sequential and controlled addition of different molecular fragments, making it a cornerstone for building complex target molecules.
Caption: Role as a versatile synthetic intermediate in drug discovery.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
Safety Precautions:
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351 (IF IN EYES: Rinse cautiously with water for several minutes).
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
Step-by-Step Storage Protocol
-
Container: Ensure the compound is stored in a tightly sealed, airtight container to prevent exposure to moisture and air.
-
Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen.
-
Temperature: Store in a refrigerator at a temperature between 2 to 8 °C. This minimizes degradation over time.
-
Location: Keep the container in a designated area for chemical storage, away from incompatible materials.
References
-
1-BENZYL 2-METHYL PYRROLIDINE-1,2-DICARBOXYLATE | 108645-62-1. 1
-
5211-23-4|(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. 3
-
1-benzyl 2-methyl 2-(3'-hydroxypropyl)pyrrolidine-1,2-dicarboxylate. 8
-
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 3387867. 2
-
Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. 7
-
(R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167. 4
-
Pyrrolidine Derivatives in Drug Discovery. 5
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. 6
-
108645-62-1 | 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.
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